(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol
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Overview
Description
(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[53101,5]undecan-8-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxymethyl groups: This step usually involves hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Final modifications: Additional functional groups are introduced through various organic reactions, such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and yields are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes.
Properties
Molecular Formula |
C15H26O2 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3/t10?,11?,12?,14-,15+/m1/s1 |
InChI Key |
QKTKMDSUFFRLDB-ZFFQGIBWSA-N |
Isomeric SMILES |
CC1CCC2[C@@]13CC[C@@](C(C3)C2(C)C)(CO)O |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O |
Origin of Product |
United States |
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